BenchChemオンラインストアへようこそ!

N-Nitroso Labetalol

NDSRI Acceptable Intake Limit Carcinogenic Potency Categorization

N-Nitroso Labetalol is the only scientifically valid reference standard for quantifying this specific NDSRI in labetalol API and finished dosage forms. Substituting with generic nitrosamines (e.g., NDMA, NDEA) is regulatory non-compliant. It features an FDA-assigned Acceptable Intake of 1500 ng/day (Potency Category 4), distinct from low-ng/day small-molecule nitrosamines. Supplied with comprehensive characterization data (HPLC, LC-MS, 1H NMR, IR) to support ANDA/NDA method validation per ICH M7. Achieve quantification at validated LOD 0.01 ng/mL and LOQ 0.03 ng/mL for batch release and stability studies.

Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
CAS No. 2820170-74-7
Cat. No. B13861502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso Labetalol
CAS2820170-74-7
Molecular FormulaC19H23N3O4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)O)C(=O)N)O)N=O
InChIInChI=1S/C19H23N3O4/c1-13(7-8-14-5-3-2-4-6-14)22(21-26)12-18(24)15-9-10-17(23)16(11-15)19(20)25/h2-6,9-11,13,18,23-24H,7-8,12H2,1H3,(H2,20,25)
InChIKeyKQZMONDKWBDGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Labetalol (CAS 2820170-74-7) Procurement Guide for Analytical Reference Standards and Regulatory Compliance


N-Nitroso Labetalol (CAS 2820170-74-7) is an N-nitroso derivative of the beta-blocker labetalol, classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) and a potential genotoxic impurity [1]. It is chemically defined as 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide with a molecular formula of C19H23N3O4 and a molecular weight of 357.4 g/mol [2]. The compound is supplied as a highly characterized reference material with purity specifications of ≥95% by HPLC, accompanied by comprehensive analytical data packages including HPLC, LC-MS, 1H NMR, and IR for regulatory submissions . Its primary application is as an analytical reference standard for method development, method validation (AMV), and quality control (QC) in labetalol pharmaceutical manufacturing, particularly for Abbreviated New Drug Applications (ANDA) and commercial production [3].

Why N-Nitroso Labetalol Cannot Be Substituted with Generic Nitrosamine Standards in Pharmaceutical Quality Control


Substituting N-Nitroso Labetalol with a generic nitrosamine standard (e.g., NDMA or NDEA) or an alternative beta-blocker NDSRI (e.g., N-nitroso-atenolol or N-nitroso-propranolol) is scientifically invalid and regulatory non-compliant. As an NDSRI, N-Nitroso Labetalol possesses a unique structural moiety derived from the labetalol API, which dictates its distinct chromatographic behavior, mass spectrometric fragmentation pattern, and critically, its FDA-assigned Acceptable Intake (AI) limit [1]. The AI limit for N-Nitroso Labetalol is 1500 ng/day, placing it in FDA Potency Category 4, whereas small-molecule nitrosamines like NDMA have AI limits as low as 96 ng/day [2]. Using an incorrect reference standard would lead to inaccurate quantification, erroneous risk assessment, and potential regulatory action. Furthermore, analytical methods validated with the correct impurity-specific standard are mandatory for demonstrating control of this specific genotoxic impurity in labetalol drug products, as per ICH M7 and FDA guidance [3].

Quantitative Differentiation of N-Nitroso Labetalol: Evidence-Based Selection Criteria for Analytical Reference Standards


FDA Acceptable Intake Limit: N-Nitroso Labetalol vs. Small-Molecule Nitrosamines

N-Nitroso Labetalol is assigned an FDA Acceptable Intake (AI) limit of 1500 ng/day, placing it in Potency Category 4 among NDSRIs [1]. In contrast, the widely recognized small-molecule nitrosamine N-Nitrosodimethylamine (NDMA) has an AI limit of 96 ng/day, and N-Nitrosodiethylamine (NDEA) has an AI limit of 26.5 ng/day [2]. This represents a 15.6-fold and 56.6-fold higher permissible daily exposure, respectively, indicating a substantially lower carcinogenic potency classification for N-Nitroso Labetalol according to the FDA's Carcinogenic Potency Categorization Approach (CPCA) [3].

NDSRI Acceptable Intake Limit Carcinogenic Potency Categorization Regulatory Compliance

Analytical Sensitivity: Validated HPLC-MS/MS Method for Quantification in Labetalol Hydrochloride

A validated HPLC-MS/MS method for the quantification of N-Nitroso Labetalol in labetalol hydrochloride demonstrates a limit of detection (LOD) of 0.01 ng/mL and a limit of quantification (LOQ) of 0.03 ng/mL [1]. This method achieved recoveries of 96.84%–99.53% across low, middle, and high spiked concentrations and was successfully applied to six batches of labetalol hydrochloride, detecting N-Nitroso Labetalol at levels ranging from 0.37 to 0.79 ng/mL [2]. The method's sensitivity is sufficient to quantify the impurity well below the FDA's 1500 ng/day AI limit, providing a robust framework for routine quality control.

HPLC-MS/MS Method Validation Limit of Detection Limit of Quantification

Reference Standard Purity and Characterization Data Package

Commercial reference standards of N-Nitroso Labetalol are supplied with a minimum purity of 95% as determined by HPLC, accompanied by a comprehensive Certificate of Analysis (COA) that includes HPLC chromatogram, mass spectrum (MS), 1H NMR spectrum, and infrared (IR) spectrum . Additional characterization data such as quantitative NMR (QNMR), 13C NMR, and 2D NMR experiments are available upon request [1]. This level of characterization exceeds the requirements for many generic nitrosamine standards, ensuring the identity and purity necessary for use as a primary reference standard in regulatory submissions.

Reference Standard Purity Characterization COA

Optimal Application Scenarios for N-Nitroso Labetalol Reference Standards in Pharmaceutical Development and Quality Control


Quantification of Genotoxic Impurity in Labetalol API and Finished Drug Products

Use as a primary reference standard to quantify N-Nitroso Labetalol levels in labetalol hydrochloride API and finished dosage forms (tablets, injections) via the validated HPLC-MS/MS method [1]. The method's LOD of 0.01 ng/mL and LOQ of 0.03 ng/mL [2] allow for reliable detection and quantification at levels well below the FDA's 1500 ng/day AI limit [3], supporting batch release and stability studies.

Method Development and Validation for Regulatory Submissions

Employ the reference standard to develop, optimize, and validate analytical methods for the detection of this specific NDSRI in labetalol-containing products [4]. This is a prerequisite for ANDA and NDA submissions, where demonstration of control over potential genotoxic impurities is mandated by ICH M7 and FDA guidance [5]. The comprehensive characterization data provided with the standard supports method robustness and regulatory acceptance.

Stability Studies and Forced Degradation Investigations

Incorporate N-Nitroso Labetalol as a marker impurity in stability studies to monitor its formation under various storage conditions (e.g., accelerated stability at 40°C/75% RH) [6]. Quantifying its levels over time provides critical data for establishing shelf-life specifications and understanding degradation pathways that may lead to nitrosamine formation in labetalol formulations.

Quality Control and Batch Release Testing

Implement the validated analytical method as a routine QC test for incoming API lots and finished drug product batches [7]. The use of a certified reference standard ensures accurate quantification of N-Nitroso Labetalol, enabling manufacturers to confirm compliance with the 1500 ng/day AI limit and avoid potential regulatory actions, including recalls [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitroso Labetalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.